molecular formula C19H22BClO3 B6321006 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-55-8

2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6321006
CAS No.: 2096995-55-8
M. Wt: 344.6 g/mol
InChI Key: WTUDZHPOGIUWLS-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a chemical compound known for its applications in organic synthesis. This compound contains a benzyl group, a chloro group, and a boronic acid group, making it a versatile building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene. This reduction can be achieved using various methods, including:

Industrial Production Methods

For large-scale production, the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride is preferred due to its safety and efficiency. This method is suitable for kilogram-scale synthesis and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can further modify the benzyl or chloro groups.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, esters, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through pathways involving these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-(3-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)16-9-10-18(17(21)11-16)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUDZHPOGIUWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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